

# Precyclemone B: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Precyclemone B

Cat. No.: B1582384

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An In-depth Examination of the Chemical Structure, Properties, Synthesis, and Toxicological Profile of a Widely Used Fragrance Compound

## Introduction

**Precyclemone B**, also known by synonyms such as Myrmac Aldehyde and its IUPAC name 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde, is a synthetic fragrance ingredient valued for its fresh, aldehydic, and floral-ozone scent profile. It is a colorless to pale yellow liquid used extensively in fine fragrances, soaps, shower gels, and other personal care products to impart a clean, tenacious, and diffusive outdoor effect.<sup>[1][2][3]</sup> While its application in the fragrance industry is well-documented, its broader biological activities and potential for drug development have not been explored in publicly available literature. This guide provides a comprehensive overview of the existing technical data on **Precyclemone B**, focusing on its chemical characteristics, synthesis, and toxicological assessment.

## Chemical Structure and Properties

**Precyclemone B** is a mixture of isomers with the molecular formula C<sub>14</sub>H<sub>22</sub>O.<sup>[1]</sup> Its chemical identity is defined by the CAS numbers 52474-60-9 and 52475-86-2.<sup>[1]</sup> The primary isomer is 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde.

Table 1: Physicochemical Properties of **Precyclemone B**

Property	Value	Reference
Molecular Formula	C14H22O	[1]
Molecular Weight	206.3 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	280.3 ± 39.0 °C (Predicted)	[5]
Flash Point	> 94 °C	[1][4]
Vapor Pressure	0.003973 mmHg @ 23 °C	[1]
Density @ 20°C	0.915 - 0.923 g/cm <sup>3</sup>	[6]
Refractive Index @ 20°C	1.483 - 1.488	[6]
Water Solubility	Insoluble	[6]
Log P (o/w)	4.360	[7]

## Synthesis of Precyclemone B

The primary industrial synthesis of **Precyclemone B** is achieved through a Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction involves myrcene as the diene and methacrolein as the dienophile.[5]

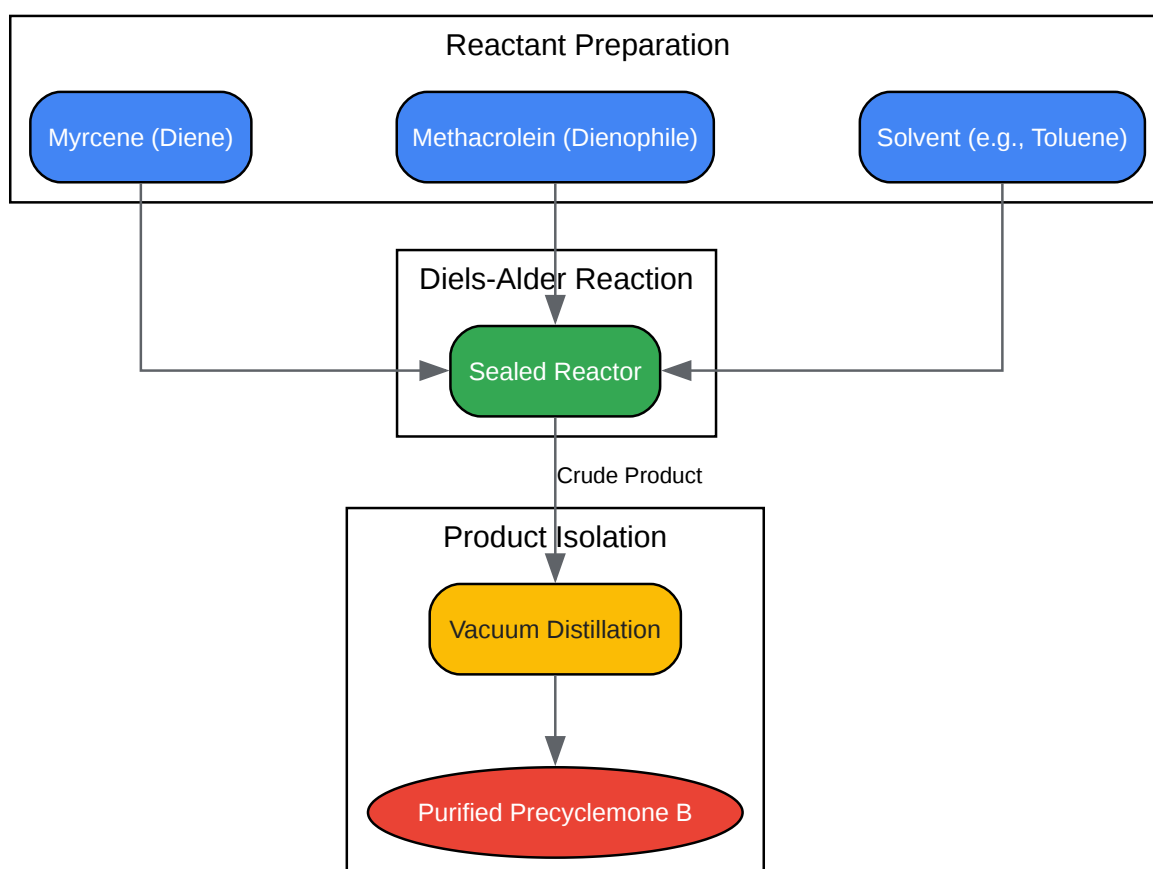
## Experimental Protocol: General Diels-Alder Reaction of Myrcene

While a specific, detailed industrial protocol for **Precyclemone B** is proprietary, a general laboratory-scale procedure for the Diels-Alder reaction of myrcene with a dienophile can be described as follows. This protocol is based on similar reactions and should be adapted and optimized for the specific synthesis of **Precyclemone B**. [7]

- **Reactant Preparation:** A solution of myrcene (1 equivalent) and methacrolein (1.1 equivalents) is prepared in a suitable solvent, such as toluene or ethyl acetate.
- **Reaction Setup:** The reactant solution is charged into a sealed reaction vessel suitable for heating under pressure, such as a microwave vial or a stirred-tank reactor.

- **Heating:** The reaction mixture is heated to a temperature typically ranging from 100 to 160 °C. The reaction time can vary from a few hours to several hours, depending on the temperature and scale.[7]
- **Monitoring:** The reaction progress is monitored by techniques such as Gas Chromatography (GC) or  $^1\text{H}$  NMR to determine the conversion of the reactants.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to isolate **Precyclemone B** from unreacted starting materials and byproducts.

Below is a diagram illustrating the general workflow for the synthesis of **Precyclemone B**.



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Synthesis Workflow for **Precyclemone B**

## Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals no published studies investigating the specific biological activities of **Precyclemone B** in the context of drug development or pharmacology. Its research has been primarily focused on its use and safety as a fragrance ingredient. Therefore, there is no data available on its interactions with specific molecular targets, such as receptors or enzymes, nor are there any described signaling pathways that it may modulate.

## Toxicological Profile

The safety of **Precyclemone B** as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). A key study is a combined 28-day repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats, conducted according to OECD Guideline 422.[5]

In this study, Wistar Han rats were administered **Precyclemone B** through their diet at concentrations of 1000, 3000, and 10000 ppm.[5]

Table 2: Summary of Toxicological Data for **Precyclemone B**

Study Type	Species	Route	Key Findings	Reference
Repeated Dose & Repro/Dev Toxicity (OECD 422)	Wistar Han Rat	Dietary	Systemic Toxicity NOAEL:- Males: 219 mg/kg/day (equivalent to 3000 ppm)- Females: 364 mg/kg/day (equivalent to 3000 ppm)Reproductiv e Toxicity NOAEL:- Males: 840 mg/kg/day (highest dose tested)- Females: 1048 mg/kg/day (highest dose tested)No mortality was reported at any dose level.	[5]
Genotoxicity	Not specified	Not specified	Not genotoxic.	[5]

The study concluded that there is a Margin of Exposure (MOE) greater than 100 for repeated dose and reproductive toxicity endpoints, supporting its safety for use as a fragrance ingredient.[5]

## Conclusion

**Precyclemone B** is a well-characterized synthetic chemical with a primary and extensive application in the fragrance industry. Its chemical properties and synthesis are well-established, and its toxicological profile for its intended use has been evaluated. However, for the audience of researchers and drug development professionals, it is critical to note the absence of data

regarding its pharmacological activity and mechanism of action on biological systems. Future research could explore the potential for this class of cyclohexene carboxaldehydes to interact with biological targets, but at present, it remains solely within the domain of fragrance chemistry.

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